4-Amino-6,7-dichloroquinoline

Vue d'ensemble

Description

4-Amino-6,7-dichloroquinoline is used as a drug chloroquine phosphate intermediate. It is also used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .

Synthesis Analysis

The synthesis of 4-Amino-6,7-dichloroquinoline involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .Molecular Structure Analysis

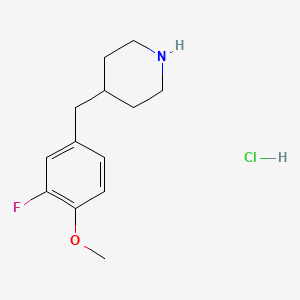

The molecular structure of 4-Amino-6,7-dichloroquinoline is represented by the empirical formula C9H6Cl2N2 and has a molecular weight of 213.06 . The SMILES string representation is ClC(C=C1C(N=CC=C1N)=C2)=C2Cl .Chemical Reactions Analysis

The nitrogen in the ring is more nucleophilic than the exocyclic amine . This property is utilized in the synthesis of chloroquine from 4-amino-7-chloroquinoline . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .Physical And Chemical Properties Analysis

4-Amino-6,7-dichloroquinoline is a solid substance . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Anti-microbial Agent Synthesis

This compound is used in the synthesis of hybrid aminoquinoline-triazine derivatives that exhibit anti-microbial activity. It serves as a key ingredient in creating novel oxazolidinones, which are potent against common bacterial strains .

Piperaquine Synthesis

4-Amino-6,7-dichloroquinoline is utilized as a starting reagent in the synthesis of piperaquine, a treatment used in combination with other drugs to combat malaria .

Synthesis of Novel Biological Compounds

The compound is involved in synthesizing new molecules by combining halogen-substituted anthranilic acids with amino-substituted quinolines linked via 1,3,4-oxadiazole, which may have various biological activities .

Creation of Aminoquinoline Derivatives

It is instrumental in producing novel 7-chloro-4-aminoquinoline derivatives through nucleophilic aromatic substitution reactions. These derivatives are further modified to explore their potential biological activities .

Antimicrobial and Antimalarial Activity Studies

New 7-chloroquinoline derivatives synthesized using 4-Amino-6,7-dichloroquinoline have been studied for their antimicrobial and antimalarial activities. These studies are crucial for developing new treatments for infectious diseases .

Safety and Hazards

4-Amino-6,7-dichloroquinoline is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Orientations Futures

The future directions of 4-Amino-6,7-dichloroquinoline research could involve the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and evaluation of their activity as antimicrobial, antimalarial, and anticancer . Another direction could be the exploration of alternative structural analogs of the 4-aminoquinoline type .

Mécanisme D'action

Target of Action

4-Amino-6,7-dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . This class of compounds has been found to display a wide range of bioactive properties, including antiviral , antimalarial , anti-leishmanial , anti-platelet aggregation , anti-inflammatory , immune-modulatory , and anticancer activities . The primary targets of these compounds are often pathogenic organisms, such as the Plasmodium species responsible for malaria .

Mode of Action

These compounds typically work through a nucleophilic aromatic substitution reaction . In this reaction, the chlorine atom in the 4-position in the pyridine ring is replaced selectively to form derivatives at that position . This reaction can occur with a specific primary amine, yielding compounds like chloroquine in high yield .

Biochemical Pathways

Given its similarity to other 4-aminoquinolines, it may interfere with the life cycle of pathogenic organisms likePlasmodium

Pharmacokinetics

Other 4-aminoquinolines like chloroquine and amodiaquine have been noted for theirexcellent clinical efficacy , limited host toxicity , ease of use , and simple, cost-effective synthesis

Result of Action

Similar compounds have shown significantantimicrobial activity . For instance, some novel 7-chloro-4-aminoquinoline derivatives have displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .

Action Environment

The action environment can significantly influence the efficacy and stability of 4-Amino-6,7-dichloroquinoline. For instance, oxygen tension has been found to govern the activity of chloroquine against P. falciparum, with high oxygen tension (21%) leading to increased efficacy of the drug compared to lower (10%) oxygen tension . Similar environmental factors may also influence the action of 4-Amino-6,7-dichloroquinoline.

Propriétés

IUPAC Name |

6,7-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBRYIQQZDIPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589036 | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6,7-dichloroquinoline | |

CAS RN |

948292-94-2 | |

| Record name | 6,7-Dichloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)